6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid
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Overview
Description
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid is a complex organic compound known for its unique structural features and versatile applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the Fmoc group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc-protected amine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be selectively removed under basic conditions, revealing a reactive amine group that can participate in further chemical reactions. This property makes it a valuable tool in peptide synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride: Another compound featuring the Fmoc group, used in the synthesis of polypeptides.
Fmoc-protected amino acids: A broad class of compounds used in solid-phase peptide synthesis.
Uniqueness
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)21-10-13-24(11-5-12-24)15-25(21)23(28)29-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-21H,5,10-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYSDSOFVQEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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